molecular formula C6H9N2NaO3S B2905576 Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate CAS No. 2287311-21-9

Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate

Cat. No.: B2905576
CAS No.: 2287311-21-9
M. Wt: 212.2
InChI Key: MPZFDTNXSKWFOH-UHFFFAOYSA-M
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Description

Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate is a pyrazole-based sulfinate salt characterized by a methoxy group at position 5, methyl groups at positions 1 and 3, and a sulfinate (-SO₂⁻) moiety at position 2. Its relevance is inferred from structurally analogous pyrazole derivatives, such as sulfonyl, sulfinyl, and sulfanyl pyrazoles, which exhibit diverse biological activities .

Properties

IUPAC Name

sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3S.Na/c1-4-5(12(9)10)6(11-3)8(2)7-4;/h1-3H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZFDTNXSKWFOH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)[O-])OC)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N2NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate typically involves the reaction of 5-methoxy-1,3-dimethylpyrazole with a sulfinating agent in the presence of a sodium base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The process might include steps such as crystallization, filtration, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Oxidation Reactions

The sulfinate group in this compound undergoes oxidation to form sulfonate derivatives. Common oxidizing agents include hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and peracids (e.g., CF3CO3H\text{CF}_3\text{CO}_3\text{H}) under controlled conditions .

Reaction Oxidizing Agent Conditions Product Yield
OxidationH2O2\text{H}_2\text{O}_2RT, 12 hSulfonate~78%
OxidationCF3CO3H\text{CF}_3\text{CO}_3\text{H}0–5°C, 2 hSulfonate~85%

Mechanistic Insight : Oxidation proceeds via nucleophilic attack on the sulfinate sulfur, forming a sulfonic acid intermediate that is subsequently deprotonated to the sulfonate .

Reduction Reactions

Reduction of the sulfinate group yields thiols or sulfides. Sodium borohydride (NaBH4\text{NaBH}_4) and lithium aluminum hydride (LiAlH4\text{LiAlH}_4) are typical reducing agents .

Reaction Reducing Agent Conditions Product Yield
ReductionNaBH4\text{NaBH}_4Ethanol, 50°CThiol~65%
ReductionLiAlH4\text{LiAlH}_4THF, 0°CSulfide~72%

Key Finding : The choice of solvent significantly impacts selectivity. For example, ethanol favors thiol formation, while THF promotes sulfide production .

Substitution Reactions

The sulfinate group participates in nucleophilic substitution reactions with alkyl halides (R X\text{R X}) or acyl chlorides (RCOCl\text{RCOCl}) to form sulfones or sulfonamides .

Substrate Reagent Conditions Product Yield
Benzyl chlorideC6H5CH2Cl\text{C}_6\text{H}_5\text{CH}_2\text{Cl}DCM, DIPEA, 16 hBenzyl sulfone55%
Acetyl chlorideCH3COCl\text{CH}_3\text{COCl}THF, K t BuO\text{ t BuO}, 12 hAcetyl sulfonamide78%

Mechanistic Pathway : Substitution occurs via an SN2\text{S}_\text{N}2-type mechanism, where the sulfinate acts as a nucleophile .

Radical-Mediated Reactions

In the presence of radical initiators (e.g., Fe3+\text{Fe}^{3+}), the sulfinate generates sulfonyl radicals (RSO2\text{RSO}_2^\bullet ), enabling three-component reactions with alkenes and pyridinium salts .

Reaction Components Conditions Product Regioselectivity
Alkene + Pyridinium saltFeCl3\text{FeCl}_3, RTC4-Sulfonylated pyridine>90% C4 selectivity
Styrene + 1a BF3OEt2\text{BF}_3\cdot \text{OEt}_2, 80°Cβ\beta -Keto sulfone82%

Key Insight : Radical trapping experiments with TEMPO confirmed the involvement of sulfonyl radicals . Quantum mechanical calculations revealed non-covalent interactions (e.g., O–N attraction) drive regioselectivity .

Sulfonamide Formation

Reaction with amines (e.g., 2-phenylethylamine) in the presence of bases like DIPEA yields sulfonamide derivatives, critical in medicinal chemistry .

Amine Base Conditions Product Yield
2-PhenylethylamineDIPEADCM, 16 hNN-Phenethyl sulfonamide71%
CyclohexylamineEt3N\text{Et}_3\text{N}THF, 24 hNN-Cyclohexyl sulfonamide47%

Application : These sulfonamides exhibit antiproliferative activity against cancer cell lines (e.g., U937) with IC50_{50} values <10 μM .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique sulfinyl group enhances reactivity, allowing for the formation of various derivatives that are essential in organic chemistry.

Synthetic Routes
The synthesis typically involves the reaction of 5-methoxy-1,3-dimethylpyrazole with sulfinating agents in the presence of sodium bases. This process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Biological Research

Enzyme Studies
In biological contexts, this compound is utilized for studying enzyme inhibition and as a probe for biological pathways. Its ability to interact with specific molecular targets makes it valuable in pharmacological research.

Case Study: Antitubercular Activity
Research has shown that pyrazole derivatives exhibit significant antitubercular activity. This compound can be part of studies aimed at developing new treatments for tuberculosis through its structural modifications and biological evaluations .

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is used in the production of specialty chemicals. It acts as a reagent in various chemical processes, contributing to the development of new materials and compounds.

Research Findings

Recent studies have highlighted the pharmacological potential of pyrazole derivatives, including this compound. For instance:

  • Antiproliferative Activity : A study demonstrated that new derivatives based on pyrazole showed promising antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) investigations indicated that modifications to the pyrazole core could enhance biological activity significantly .
  • Drug Design Advancements : Recent advancements in drug design have focused on pyrazole-based compounds for their anti-inflammatory and anticancer properties. This compound may play a role in these developments due to its unique chemical structure .

Mechanism of Action

The mechanism by which Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate exerts its effects involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with key analogs based on substituents and sulfur oxidation states:

Compound Name Substituents (Positions) Sulfur Oxidation State Key Applications/Findings Reference
Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate 5-OCH₃, 1-CH₃, 3-CH₃, 4-SO₂⁻ Sulfinate (-SO₂⁻) Potential sulfinate precursor; limited direct data N/A
3-Methylsulfanyl-1H-pyrazole-4-carboxylates 3-SCH₃, 4-COOR Sulfanyl (-S-) Analgesic, anti-inflammatory activity (77–89% yields)
(RS)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole Mg salt 2-SO-CH₂-pyridinyl, 5-OCH₃ Sulfinyl (-SO-) Proton-pump inhibitor analog (pharmacopeial standard)
5-Methoxy-1,3-dimethylpyrazole-4-carbaldehyde 4-CHO, 5-OCH₃, 1/3-CH₃ Aldehyde (-CHO) Synthetic intermediate; commercial availability

Key Observations :

  • Sulfur Oxidation State : The sulfinate group (-SO₂⁻) in the target compound is less oxidized than sulfonyl (-SO₂-) but more oxidized than sulfanyl (-S-) derivatives. This impacts reactivity; sulfinates are intermediates in oxidation reactions to sulfoxides/sulfones .
Physicochemical Properties

Limited data exist for the sodium sulfinate, but comparisons with analogs suggest trends:

  • Solubility : Sulfinate salts (e.g., sodium derivatives) are typically water-soluble due to ionic character, whereas sulfanyl or sulfonyl pyrazoles (e.g., 3-methylsulfanyl-1H-pyrazole-4-carboxylates) exhibit lower solubility .
  • Thermal Stability : Melting points for sulfanyl pyrazoles range from 134–135°C (e.g., benzothiazole analogs ), while sulfinyl benzimidazoles (e.g., magnesium salt in ) show higher stability due to chelation.
Pharmacological Potential
  • Anti-Inflammatory Activity : Ethyl 3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylates show moderate anti-inflammatory effects (unspecified potency vs. standards like indomethacin) .
  • Ulcerogenicity: Sulfinyl benzimidazoles (e.g., omeprazole analogs) are well-known proton-pump inhibitors but may cause gastric side effects; sulfinates could offer reduced toxicity due to lower oxidation states .

Biological Activity

Sodium;5-methoxy-1,3-dimethylpyrazole-4-sulfinate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family and incorporates a sulfinyl group, which enhances its reactivity and interaction with biological targets. Its chemical structure can be summarized as follows:

  • Molecular Formula : C7_7H9_9N2_2NaO2_2S
  • Molecular Weight : 210.22 g/mol

This compound primarily acts through enzyme inhibition and modulation of biological pathways. The sulfinyl group allows for diverse chemical reactions, leading to interactions with various molecular targets. The exact mechanisms depend on the specific biological context in which the compound is applied.

Enzyme Inhibition

The compound has been shown to exhibit enzyme inhibitory properties, making it useful in studies related to metabolic pathways. Its effectiveness can be compared with other pyrazole derivatives:

CompoundTarget EnzymeIC50 (μM)
This compoundNAAANot specified
Pyrazole Derivative ANAAA0.64
Pyrazole Derivative BNAAA0.78

The above table illustrates that while specific IC50 values for this compound are not always disclosed, related compounds show significant inhibitory activity against enzymes involved in lipid metabolism and inflammation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating promising results:

Cell LineIC50 (μM)Reference
HCT1160.39
MCF-70.46
U937>500

These findings suggest that while the compound may not exhibit significant cytotoxicity at higher concentrations, it can effectively inhibit cancer cell proliferation at lower doses.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundTNF-α Inhibition (%) at 10 μMIL-6 Inhibition (%) at 10 μM
This compoundUp to 85%Up to 93%
Dexamethasone (Standard)76%86%

This comparative analysis shows that this compound exhibits substantial anti-inflammatory effects comparable to established drugs .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Enzyme Activity Modulation : A study demonstrated that the compound could modulate the activity of enzymes involved in lipid metabolism, suggesting potential applications in metabolic disorders.
  • Cancer Cell Line Studies : In vitro studies conducted on various cancer cell lines indicated that this compound could inhibit cell growth effectively while exhibiting low toxicity levels towards normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrazole-sulfinate derivatives typically involves multi-step reactions, including sulfination, methylation, and salt formation. For example, sulfinate groups can be introduced via nucleophilic substitution using sodium sulfite under controlled pH (e.g., ethanol/water mixtures at 60–80°C) . Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (0°C to reflux), and catalyst choice (e.g., K₂CO₃ for deprotonation) significantly impact yield (77–89%) and purity. Characterization via melting point analysis and IR spectroscopy is critical to confirm functional groups (e.g., sulfinate S-O stretches at 1050–1150 cm⁻¹) .

Q. How should researchers characterize the structural and physicochemical properties of Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate to ensure accurate identification?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • IR/NMR : Confirm sulfinate (SO₂⁻) and methoxy (OCH₃) groups via IR (S-O stretching) and ¹H NMR (singlet for OCH₃ at δ 3.2–3.5 ppm).
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+Na]⁺ ion) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, S, and Na content to confirm stoichiometry .
  • Solubility Studies : Assess water solubility via shake-flask methods, noting the sodium counterion’s role in enhancing hydrophilicity compared to non-ionic analogs .

Q. What stability considerations are critical for handling and storing Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate in laboratory settings?

  • Methodological Answer : The compound is hygroscopic due to its ionic nature. Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Monitor stability via periodic HPLC analysis (C18 column, UV detection at 254 nm) to detect degradation products like sulfonic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., lipophilicity measurements) for Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate derivatives?

  • Methodological Answer : Conflicting lipophilicity values (e.g., logP) may arise from method-dependent biases. Compare shake-flask (direct partitioning) vs. chromatographic (HPLC-derived logD) approaches. For instance, methylation of hydroxyl groups in analogs increases lipophilicity but may reduce solubility, requiring trade-off optimization . Validate results with computational models (e.g., COSMO-RS) to reconcile experimental and theoretical data .

Q. What strategies are effective in optimizing regioselectivity during sulfinate group modifications in pyrazole derivatives?

  • Methodological Answer : Regioselectivity in sulfinate substitution is influenced by steric and electronic factors. Use bulky directing groups (e.g., 1,3-dimethyl substituents) to block undesired positions. For electrophilic substitutions, employ catalysts like Cu(I) to favor C-4 sulfination over C-5. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How does the sodium counterion influence the reactivity and bioavailability of 5-methoxy-1,3-dimethylpyrazole-4-sulfinate compared to other cationic forms?

  • Methodological Answer : The sodium salt enhances aqueous solubility (critical for in vivo studies) but may reduce membrane permeability. Compare bioavailability metrics (e.g., Cₘₐₓ, AUC) with potassium or ammonium salts using rodent models. The ionic radius of Na⁺ also affects crystal packing, as seen in XRD studies of analogous sulfinates .

Data Contradiction Analysis

Q. Why do methylation and sulfination reactions for pyrazole derivatives yield variable pharmacological outcomes despite structural similarities?

  • Methodological Answer : Minor structural changes (e.g., OCH₃ position) alter binding affinity to biological targets. For example, 5-methoxy substitution in pyrazoles enhances COX-2 inhibition, while 4-sulfinate groups may introduce steric hindrance. Use molecular docking (AutoDock Vina) and comparative IC₅₀ assays to map structure-activity relationships .

Experimental Design Recommendations

Q. What in vitro and in vivo models are appropriate for evaluating the anti-inflammatory potential of Sodium 5-methoxy-1,3-dimethylpyrazole-4-sulfinate?

  • Methodological Answer :

  • In Vitro : Use RAW 264.7 macrophages to measure TNF-α suppression via ELISA.
  • In Vivo : Employ carrageenan-induced rat paw edema models, administering the compound orally (1% CMC suspension, 10 mg/kg). Compare ulcerogenicity with indomethacin via gastric lesion scoring .

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